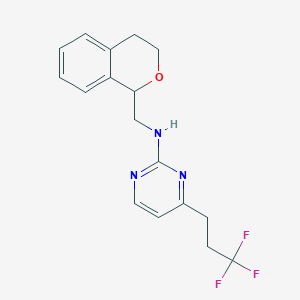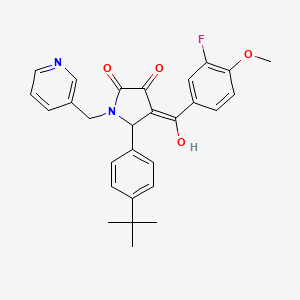![molecular formula C24H26N2O3 B5298301 [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol, also known as MQPM, is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用机制
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol acts as a partial agonist at the dopamine D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine release, which can have therapeutic effects in certain conditions. [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol also acts as an antagonist at the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including increased dopamine release, decreased serotonin release, and increased cAMP levels. These effects are thought to contribute to its therapeutic effects in certain conditions, such as Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This allows for more precise targeting of this receptor in experiments. However, one limitation of using [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol is its relatively low potency compared to other dopamine receptor ligands. This may make it less effective in certain experiments or require higher doses to achieve the desired effects.
未来方向
There are several potential future directions for research on [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol. One area of interest is its potential use in the treatment of Parkinson's disease. Further research could explore the optimal dosing and administration of [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol for this condition. Another area of interest is its potential use in the treatment of schizophrenia. Future research could explore the mechanisms underlying its antipsychotic effects and its potential use in combination with other antipsychotic medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol and its potential use in other scientific research applications.
合成方法
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol is synthesized through a multistep process involving the reaction of various chemicals. The synthesis begins with the reaction of 4-methoxybenzyl bromide with 6-chloroquinoline to form 4-(4-methoxybenzyl)-6-chloroquinoline. This intermediate is then reacted with piperidine and triethylamine to form [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol. The final product is purified through a series of recrystallization steps.
科学研究应用
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has been studied for its potential use in various scientific research applications, including its use as a ligand for G protein-coupled receptors. [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has been shown to bind to the dopamine D2 receptor with high affinity and selectivity. This receptor is involved in various physiological processes, including movement, mood, and reward. [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
属性
IUPAC Name |
[4-(hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-7-4-18(5-8-21)16-24(17-27)10-13-26(14-11-24)23(28)20-6-9-22-19(15-20)3-2-12-25-22/h2-9,12,15,27H,10-11,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWPVCMPNCHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)



![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)
![4-[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5298263.png)
![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)
![5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5298275.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyrazin-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5298287.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)

![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)